molecular formula C19H21N5O2S B2892590 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)propanamide CAS No. 1334372-57-4

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)propanamide

Cat. No.: B2892590
CAS No.: 1334372-57-4
M. Wt: 383.47
InChI Key: WHGMDMIFYCHCQI-UHFFFAOYSA-N
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Description

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)propanamide is a useful research compound. Its molecular formula is C19H21N5O2S and its molecular weight is 383.47. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)propanamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be described by its complex structure, which includes a pyrazole ring, a pyridazine moiety, and a methylthio-substituted phenyl group. The molecular formula is C16H19N5O2SC_{16}H_{19N_{5}O_{2}S}, with a molecular weight of approximately 351.42 g/mol.

Anticancer Properties

Research indicates that compounds containing pyrazole and pyridazine moieties exhibit significant anticancer properties. For instance, derivatives of 3,5-dimethyl-1H-pyrazole have shown promising results in inhibiting cancer cell proliferation.

Key Findings:

  • Antiproliferative Activity : Studies have demonstrated that related compounds can reduce mTORC1 activity and increase autophagy in cancer cells. This mechanism is crucial for developing new anticancer therapies .
  • Mechanism of Action : The interaction with mTORC1 suggests that these compounds may disrupt normal cellular processes, leading to increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study is essential to understand how modifications to the core structure affect biological activity. The following table summarizes key derivatives and their observed biological activities:

Compound DerivativeBiological ActivityReference
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideSubmicromolar antiproliferative
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazineInhibits mTORC1, induces autophagy
2-{[6-(3,5-dimethylpyrazol-1-yl)]pyridazine} derivativesPotential anticancer agents

Study 1: MIA PaCa-2 Cell Line

In a study involving the MIA PaCa-2 pancreatic cancer cell line, selected pyrazole derivatives were shown to significantly reduce cell viability at submicromolar concentrations. The mechanism involved the modulation of autophagy pathways and mTOR signaling .

Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of a related compound in tumor-bearing mice models. Results indicated a marked reduction in tumor size compared to controls, highlighting the potential for clinical applications in cancer therapy .

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-11-13(2)23(21-12)17-9-10-18(25)24(22-17)14(3)19(26)20-15-7-5-6-8-16(15)27-4/h5-11,14H,1-4H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGMDMIFYCHCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC=CC=C3SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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